Isobutyl 3,5,5-trimethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyl 3,5,5-trimethylhexanoate is an organic compound with the molecular formula C13H26O2. It is an ester derived from 3,5,5-trimethylhexanoic acid and isobutanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isobutyl 3,5,5-trimethylhexanoate can be synthesized through the esterification reaction between 3,5,5-trimethylhexanoic acid and isobutanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the economic viability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Isobutyl 3,5,5-trimethylhexanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into its corresponding acid and alcohol in the presence of water and an acid or base catalyst. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of a different ester .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Major Products Formed
Hydrolysis: 3,5,5-trimethylhexanoic acid and isobutanol.
Transesterification: A new ester and isobutanol.
Wissenschaftliche Forschungsanwendungen
Isobutyl 3,5,5-trimethylhexanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of isobutyl 3,5,5-trimethylhexanoate involves its interaction with esterases, which catalyze the hydrolysis of the ester bond. This reaction releases 3,5,5-trimethylhexanoic acid and isobutanol, which can then participate in various biochemical pathways. The molecular targets and pathways involved in these reactions depend on the specific biological or chemical context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Isobutyl 3,5,5-trimethylhexanoate can be compared with other esters derived from 3,5,5-trimethylhexanoic acid, such as:
- Methyl 3,5,5-trimethylhexanoate
- Ethyl 3,5,5-trimethylhexanoate
- Propyl 3,5,5-trimethylhexanoate
These compounds share similar chemical properties but differ in their physical properties, such as boiling points and solubility, due to the varying alkyl groups. This compound is unique in its specific applications and reactivity profile .
Eigenschaften
CAS-Nummer |
71436-96-9 |
---|---|
Molekularformel |
C13H26O2 |
Molekulargewicht |
214.34 g/mol |
IUPAC-Name |
2-methylpropyl 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/C13H26O2/c1-10(2)9-15-12(14)7-11(3)8-13(4,5)6/h10-11H,7-9H2,1-6H3 |
InChI-Schlüssel |
FZZAUWKVCPGABZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)CC(C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.